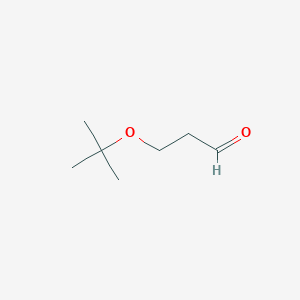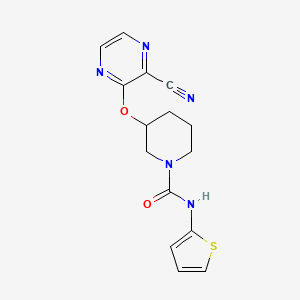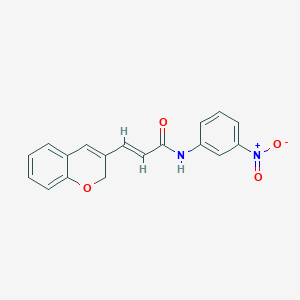
3-tert-Butoxypropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butoxypropanal is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.19 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-tert-Butoxypropanal is 1S/C7H14O2/c1-7(2,3)9-6-4-5-8/h5H,4,6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Synthesis and Environmental Application
The synthesis of 1,3-di-tert-butoxypropan-2-ol, a derivative of 3-tert-Butoxypropanal, is highlighted for its potential in enhancing the properties and environmental performance of biodiesel. This synthesis is part of a three-step process starting from the transformation of epichlorohydrin, obtained from bioglycerol, a by-product of biodiesel production. This approach aims to add value to bioglycerol and improve biodiesel's environmental footprint, with high selectivity, conversion, and yield rates reported (Al-Lal et al., 2012).
Metabolic Studies
In a study exploring the metabolism of 3-tert-butyl-4-hydroxyanisole (3-BHA), a structurally related compound, it was found that liver microsomes from rats metabolize 3-BHA into several metabolites, including 3-tert-butyl-4,5-dihydroxyanisole. This study enhances the understanding of the metabolism and potential biological effects of such compounds (Armstrong & Wattenberg, 1985).
Antioxidant Studies
Research on tert-butyl-4-hydroxyanisole and related substituted phenols, which are structurally similar to 3-tert-Butoxypropanal, shows that they can induce detoxifying enzymes in liver and peripheral tissues, contributing to anticarcinogenic effects. This study demonstrates tissue specificity in enzyme induction based on the chemical nature of the inducer and target tissues (De Long, Prochaska, & Talalay, 1985).
Pharmacokinetic Analysis
A method for determining the antioxidant 3-tert.-butyl-4-hydroxy-anisole in rat plasma using high-resolution gas chromatography-mass spectrometry was developed. This method allows for accurate and sensitive measurement of antioxidants in biological samples, aiding in pharmacokinetic studies (Bailey et al., 1981).
Chemical Synthesis Applications
The synthesis of tert-butyl ethers, including compounds like 3-tert-Butoxypropanal, is significant in chemical synthesis. For example, tert-butyl ethers are used as stable precursors in the synthesis of various compounds, demonstrating their utility in creating complex chemical structures (Sakaki & Ando, 2007).
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of peptoid-based polyacids , suggesting that it may interact with amino acids or proteins in biochemical systems.
Mode of Action
It’s used in the synthesis of peptoid-based polyacids , indicating that it might interact with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
Given its role in the synthesis of peptoid-based polyacids , it’s plausible that it may be involved in the pathways related to peptide or protein synthesis.
Result of Action
Its role in the synthesis of peptoid-based polyacids suggests that it may contribute to the formation of these compounds, which can have various biological effects.
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)9-6-4-5-8/h5H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSADQTIRLVQGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxy)propanal | |
CAS RN |
104513-14-6 |
Source


|
| Record name | 3-(tert-butoxy)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2477838.png)
![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2477840.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2477847.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2477848.png)
![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2477850.png)
![4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2477851.png)


![3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2477855.png)

![Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2477857.png)
